L-arabinose hydrazone
Overview
Description
L-arabinose hydrazone is a chemical compound derived from L-arabinose, a naturally occurring monosaccharide found in plant polysaccharides. This compound has garnered attention in the biomedical industry due to its potential therapeutic applications. This compound exhibits promising properties in drug development and disease treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-arabinose hydrazone can be synthesized through the reaction of L-arabinose with hydrazine. The reaction typically involves heating L-arabinose in the presence of hydrazine hydrate under acidic conditions. The reaction mixture is then purified to obtain the desired hydrazone compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include steps such as fermentation to produce L-arabinose from biomass, followed by chemical synthesis to form the hydrazone.
Chemical Reactions Analysis
Types of Reactions: L-arabinose hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of L-arabinonic acid.
Reduction: Reduction reactions can produce L-arabinose hydrazine.
Substitution: Substitution reactions can yield various derivatives of this compound, depending on the reagents used.
Scientific Research Applications
L-arabinose hydrazone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in microbial metabolism and its potential as a carbon source in microbial cultures.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Employed in the development of biodegradable materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which L-arabinose hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. This binding property makes it a valuable tool in drug development and disease treatment.
Comparison with Similar Compounds
L-arabinose hydrazone is unique compared to other similar compounds due to its specific binding properties and potential therapeutic applications. Some similar compounds include:
L-arabinose: The parent monosaccharide from which this compound is derived.
D-arabinose hydrazone: The diastereomer of this compound, with similar chemical properties but different biological activity.
Other monosaccharide hydrazones: Similar compounds derived from different monosaccharides, such as glucose hydrazone and fructose hydrazone.
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Properties
IUPAC Name |
(2S,3R,4S,5E)-5-hydrazinylidenepentane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/b7-1+/t3-,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYSEMXAEFWYGX-OXCOELSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=NN)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](/C=N/N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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